molecular formula C11H15N3O4S B2719677 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide CAS No. 2034544-49-3

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide

Cat. No.: B2719677
CAS No.: 2034544-49-3
M. Wt: 285.32
InChI Key: RYUNDVGSQQWGHK-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C11H15N3O4S and its molecular weight is 285.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds exhibit significant DNA protective ability and antimicrobial activity. These compounds demonstrated cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, with potential utilization alongside chemotherapy drugs for more efficient cancer therapy with minimal cytotoxicity against cancer cells (Gür et al., 2020).

  • Photodynamic Therapy for Cancer : A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base exhibited high singlet oxygen quantum yield. This compound has remarkable potential for use as Type II photosensitizers in photodynamic therapy for treating cancer, demonstrating good fluorescence properties and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Synthesis and Structural Analysis

  • Synthesis of Novel Compounds : Research into novel synthesis methods for benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been conducted. These compounds displayed COX-2 inhibitory, analgesic, and anti-inflammatory activities, showcasing the diverse potential applications of this chemical scaffold in medicinal chemistry (Abu‐Hashem et al., 2020).

  • Characterization and Antioxidant Properties : The synthesis, characterization, and evaluation of antioxidant properties of 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, have been explored. Compounds with methoxy groups exhibited effective antioxidant activities, highlighting the importance of structural modifications in enhancing biological activities (Gür et al., 2017).

Herbicide Analysis and Degradation

  • Analysis and Detection of Herbicides : Techniques for isolating and detecting the herbicides dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates in natural water, have been developed. This research is crucial for understanding the environmental impact and degradation pathways of these compounds (Zimmerman et al., 2002).

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-13-9-5-4-8(12-11(15)7-18-3)6-10(9)14(2)19(13,16)17/h4-6H,7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUNDVGSQQWGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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